NMS-P715 is a potent and selective small molecule inhibitor of the Monopolar Spindle 1 (MPS1) kinase, also known as TTK. [, , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of MPS1. [, ] This inhibition disrupts the spindle assembly checkpoint (SAC), a crucial regulatory mechanism during cell division. [, , , ]
In the realm of scientific research, NMS-P715 serves as a valuable tool for investigating the role of MPS1 in various cellular processes, particularly those related to cancer cell biology. [, , , ] Its ability to selectively target MPS1 enables researchers to study the downstream effects of MPS1 inhibition, providing insights into cancer cell proliferation, survival, and response to other therapeutic interventions. [, , , , ]
NMS-P715 is a potent inhibitor of the Mps1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential applications in cancer therapy, particularly in targeting various cancer cell lines. NMS-P715 operates by disrupting the normal function of Mps1, leading to impaired cell cycle regulation and increased apoptosis in tumor cells.
NMS-P715 was developed as part of a series of research efforts focused on identifying selective inhibitors of Mps1 kinase. The compound is characterized by its chemical structure, which includes a diethylphenyl group and a trifluoromethoxy moiety, contributing to its binding affinity and selectivity for Mps1 over other kinases.
NMS-P715 is classified as a small molecule kinase inhibitor. It specifically targets the Mps1 kinase, which is involved in the regulation of the spindle assembly checkpoint, making it a candidate for therapeutic interventions in cancers that exhibit dysregulated mitotic processes.
The synthesis of NMS-P715 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The detailed synthetic pathway has not been fully disclosed in available literature, but it generally involves:
Technical details about specific reagents and conditions used in each step are often proprietary but can be inferred from similar synthetic methodologies described in related literature .
NMS-P715 has a complex molecular structure characterized by several functional groups that contribute to its binding properties. The molecular formula is , with a molecular weight of approximately 676.73 g/mol.
NMS-P715 primarily undergoes reversible binding interactions with Mps1 kinase. The key reactions include:
Technical details regarding the kinetics of these reactions indicate that NMS-P715 exhibits an IC50 value around 182 nM for Mps1 inhibition, demonstrating significant potency against this target .
The mechanism of action for NMS-P715 involves several key processes:
Relevant data indicate that NMS-P715 demonstrates high selectivity for Mps1 over other kinases, with minimal activity against a panel of 60 kinases tested .
NMS-P715 has several promising applications in scientific research and potential therapeutic contexts:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3